molecular formula C21H25B B1661889 2-bromo-7-octyl-9H-fluorene CAS No. 99012-38-1

2-bromo-7-octyl-9H-fluorene

Cat. No.: B1661889
CAS No.: 99012-38-1
M. Wt: 357.3 g/mol
InChI Key: SCBMLMNRPDAENK-UHFFFAOYSA-N
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Description

2-Bromo-7-octyl-9H-fluorene is a halogenated fluorene derivative characterized by a bromine atom at the 2-position and a linear octyl chain at the 7-position of the fluorene core. The molecular formula is C₂₁H₂₅Br, with a molecular weight of 357.33 g/mol (calculated based on analogous compounds in and ). The octyl chain enhances solubility in nonpolar solvents compared to shorter alkyl derivatives, making it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or semiconductors . Its synthesis typically involves bromination and alkylation steps, as inferred from protocols for similar compounds (e.g., 2-bromo-7-hexyl-9H-fluorene in ).

Properties

CAS No.

99012-38-1

Molecular Formula

C21H25B

Molecular Weight

357.3 g/mol

IUPAC Name

2-bromo-7-octyl-9H-fluorene

InChI

InChI=1S/C21H25Br/c1-2-3-4-5-6-7-8-16-9-11-20-17(13-16)14-18-15-19(22)10-12-21(18)20/h9-13,15H,2-8,14H2,1H3

InChI Key

SCBMLMNRPDAENK-UHFFFAOYSA-N

SMILES

CCCCCCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)Br

Canonical SMILES

CCCCCCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 2-bromo-7-octyl-9H-fluorene with structurally related fluorene derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-Br, 7-C₈H₁₇ C₂₁H₂₅Br 357.33 Enhanced solubility, organic electronics
2-Bromo-7-phenyl-9H-fluorene 2-Br, 7-C₆H₅ C₁₉H₁₃Br 333.21 Conjugation extension, photovoltaics
2,7-Diiodo-9,9-dioctyl-9H-fluorene 2,7-I, 9,9-(C₈H₁₇)₂ C₂₉H₄₀I₂ 642.44 Cross-coupling reactions, polymers
7-Bromo-2-iodo-9,9-dimethyl-9H-fluorene 7-Br, 2-I, 9,9-(CH₃)₂ C₁₅H₁₂BrI 406.07 Sequential Suzuki couplings
2-Bromo-9,9-dihexyl-7-iodo-9H-fluorene 2-Br, 7-I, 9,9-(C₆H₁₃)₂ C₂₅H₃₂BrI 539.34 Dual halogen reactivity, intermediates
Key Observations:
  • Halogen Effects : Bromine at the 2-position offers moderate reactivity in cross-coupling reactions, while iodine (e.g., in 2,7-diiodo derivatives) enables faster Suzuki-Miyaura couplings .
  • Alkyl vs. Aryl Substituents : Octyl chains improve solubility and processability, whereas phenyl groups (e.g., 2-bromo-7-phenyl) enhance π-conjugation for optoelectronic applications .
  • Steric Effects : Bulky 9,9-dialkyl groups (e.g., dioctyl or dihexyl) increase thermal stability by reducing molecular mobility, critical for polymer-based materials .

Thermal and Optical Properties

  • Thermal Stability : 9,9-Dialkyl derivatives (e.g., dioctyl or dihexyl) exhibit higher decomposition temperatures (>300°C) due to reduced crystallinity and steric protection of the fluorene core .
  • Optical Behavior : Phenyl-substituted derivatives (e.g., 2-bromo-7-phenyl) show redshifted absorption/emission spectra compared to alkylated analogs, attributed to extended conjugation .

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